Vestitol Vestitol (-)-Vestitol, also known as Vestitol, is a phytoalexin with insect feeding-deterrent activity, it has antioxidant, anti-inflammatory and antimicrobial activities, it can inhibit neutrophil migration at a dose of 10 mg/kg, and shows MICs ranging from 25-50 to 50-100 ug/mL and MBCs ranging from 25-50 to 50-100 ug/mL. Vestitol exerts a limited inhibitory effect on S. hermonthica germination, it can significantly inhibit seedling growth, it also contributes, at least in part, to the host's defence mechanism and acts as a chemical barrier against the intrusion of the parasite.
Brand Name: Vulcanchem
CAS No.: 35878-41-2
VCID: VC21342182
InChI: InChI=1S/C16H16O4/c1-19-13-4-5-14(15(18)8-13)11-6-10-2-3-12(17)7-16(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3/t11-/m0/s1
SMILES: COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O
Molecular Formula: C16H16O4
Molecular Weight: 272.29 g/mol

Vestitol

CAS No.: 35878-41-2

Cat. No.: VC21342182

Molecular Formula: C16H16O4

Molecular Weight: 272.29 g/mol

* For research use only. Not for human or veterinary use.

Vestitol - 35878-41-2

CAS No. 35878-41-2
Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
IUPAC Name (3R)-3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Standard InChI InChI=1S/C16H16O4/c1-19-13-4-5-14(15(18)8-13)11-6-10-2-3-12(17)7-16(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3/t11-/m0/s1
Standard InChI Key XRVFNNUXNVWYTI-NSHDSACASA-N
Isomeric SMILES COC1=CC(=C(C=C1)[C@H]2CC3=C(C=C(C=C3)O)OC2)O
SMILES COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O
Canonical SMILES COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O

Chemical Properties and Structure of Vestitol

Vestitol is specifically identified as (3S)-vestitol in its bioactive form found in Brazilian red propolis. The chemical structure features the characteristic isoflavone skeleton with specific hydroxylation patterns that contribute to its biological activity. As an isoflavonoid, vestitol contains a 15-carbon skeleton arranged in a 3-phenylchroman structure, which is responsible for many of its bioactive properties . The stereochemistry at the C-3 position (3S configuration) appears to be critical for its optimal biological activity, as indicated by research isolating this specific isomer for pharmacological studies.

The compound demonstrates moderate solubility in aqueous solutions, which affects its bioavailability and application in various experimental and therapeutic contexts. Research utilizing vestitol typically employs concentrations ranging from 0.36 to 10 μM in in vitro studies, with significant biological effects observed at concentrations as low as 0.55 μM without compromising cell viability .

Natural Sources of Vestitol

Vestitol has been identified in several natural sources, with Brazilian red propolis being the most extensively studied source. The compound has also been detected in:

  • Brazilian red propolis harvested from the Maceió region (Alagoas state in northeastern Brazil)

  • Cuban red propolis, which shares some chemical similarities with its Brazilian counterpart

  • Licorice root preparations, commonly used as dietary supplements by women of menopausal age as an alternative to hormone therapy

  • Dalbergia ecastaphyllum (L.) Taub (Leguminosae plant), which is believed to be the botanical origin of the resin collected by bees to produce Brazilian red propolis

The isolation of vestitol from these natural sources typically involves bioassay-guided fractionation coupled with spectroscopic analysis to obtain highly purified preparations suitable for research and potential therapeutic applications .

Biological Activities

Anti-inflammatory Properties

Vestitol demonstrates significant anti-inflammatory activity through multiple mechanisms. Studies have shown that vestitol effectively modulates neutrophil migration in inflammatory processes, a critical component of acute inflammation. Pre-treatment with vestitol at concentrations of 1, 3, or 10 mg/kg reduced lipopolysaccharide (LPS) or methylated bovine serum albumin (mBSA)-induced neutrophil migration in vivo . Additionally, vestitol reduced the release of chemokines CXCL1/KC and CXCL2/MIP-2, which are responsible for attracting neutrophils to sites of inflammation .

In macrophage studies, (3S)-vestitol at a concentration of 0.55 μM (V55) demonstrated the ability to reduce nitric oxide (NO) production by approximately 60% without affecting cell viability . This concentration also significantly decreased the production of inflammatory cytokines, including IL-1β, IL-1α, GM-CSF, and G-CSF, suggesting a broad anti-inflammatory effect on multiple mediators .

The anti-inflammatory effects of vestitol extend to the regulation of leukocyte-endothelial interactions in the microvasculature. Administration of vestitol (10 mg/kg) reduced leukocyte rolling and adherence in the mesenteric microcirculation of mice, further supporting its role in modulating the early stages of the inflammatory response .

Antimicrobial and Anti-biofilm Properties

Beyond its anti-inflammatory effects, vestitol also demonstrates antimicrobial and anti-biofilm properties, particularly against oral pathogens. A neovestitol-vestitol (NV) containing fraction isolated from Brazilian red propolis significantly impaired the accumulation of Streptococcus mutans biofilms by disrupting the synthesis of glucosyltransferase-derived exopolysaccharides . S. mutans is a primary etiological agent in dental caries, and the ability of vestitol to inhibit its biofilm formation suggests potential applications in oral health.

In an in vivo rodent model of dental caries, topical applications of NV (800 μg/ml) were as effective as fluoride in reducing the development of carious lesions, highlighting its potential as a natural anti-caries agent . The dual anti-inflammatory and antimicrobial properties of vestitol make it a particularly promising compound for conditions where both infection and inflammation contribute to pathogenesis.

Mechanism of Action

Effects on Macrophages and Cytokine Production

In peritoneal macrophages, (3S)-vestitol exerts its anti-inflammatory effects through modulation of gene expression and cytokine production. Treatment with (3S)-vestitol at 0.55 μM (V55) led to decreased expression of several genes associated with inflammation and tissue destruction, including Icam-1, Wnt5a, and Mmp7, which are linked to inflammation and tissue destruction in periodontitis . Additionally, V55 reduced the expression of Scd1, Scd2, and Egf1, genes correlated with atherosclerosis .

Conversely, (3S)-vestitol increased the expression of several genes with anti-inflammatory and protective functions, including Socs3 and Dab2 (inhibitors of cytokine signaling and the NF-κB pathway), Apoe (associated with atherosclerosis control), Igf1 (encoder of a protein with effects similar to insulin), and Fgf10 (fibroblast growth factor) . The increase in Socs3 expression is particularly notable, as it functions as a suppressor of cytokine signaling and may contribute to the downregulation of the NF-κB pathway through deactivation of cytokine receptors .

The protein encoded by Dab2 regulates phenotypic switching in macrophages and inhibits NF-κB translocation to the nucleus by cooperating with TNF receptor-associated factor 6 (TRAF6) and reducing IκB kinase activity . This mechanism suggests that vestitol's anti-inflammatory effects in macrophages involve interference with intracellular signaling pathways controlling the inflammatory response.

Effects on Biofilm Formation

The neovestitol-vestitol (NV) fraction from Brazilian red propolis disrupts biofilm formation by Streptococcus mutans through multiple mechanisms. Topical applications of NV (800 μg/ml) significantly impaired the accumulation of S. mutans biofilms by largely disrupting the synthesis of glucosyltransferase-derived exopolysaccharides . Exopolysaccharides are critical components of the biofilm matrix that provide structural integrity and protection against antimicrobial agents.

Additionally, NV affected the expression of genes associated with the adaptive stress response in S. mutans, such as copYAZ and sloA . These genes are involved in metal ion homeostasis and oxidative stress responses, which are essential for bacterial survival under adverse conditions. By disrupting these adaptive mechanisms, NV may render S. mutans more susceptible to environmental stresses and host defense mechanisms.

Current Research and Future Perspectives

Current research on vestitol is focused on further elucidating its mechanism of action and exploring its potential therapeutic applications. Gene expression studies have provided insights into the molecular pathways affected by vestitol, but further research is needed to fully understand how these changes in gene expression translate to functional effects at the cellular and tissue levels .

Future research directions may include:

  • Clinical studies to evaluate the safety and efficacy of vestitol in human subjects

  • Development of synthetic derivatives of vestitol with enhanced bioavailability or target specificity

  • Exploration of vestitol's effects on other cell types and tissues beyond neutrophils and macrophages

  • Investigation of potential synergistic effects between vestitol and conventional therapies

  • Development of standardized extraction and purification methods to ensure consistent quality and potency of vestitol-containing preparations

As research on vestitol progresses, it may emerge as a valuable addition to the therapeutic arsenal against inflammatory and infectious diseases, offering a natural alternative or complement to existing treatments.

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